[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate
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Overview
Description
3’-O-Acetyl-5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine is a synthetic nucleoside derivative. . Its unique molecular structure makes it a promising candidate for the development of effective antiviral agents and cancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-O-Acetyl-5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various functionalized derivatives.
Scientific Research Applications
3’-O-Acetyl-5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antiviral properties, particularly against hepatitis C and HIV.
Medicine: Investigated for its potential use in cancer chemotherapy, showing promise in preclinical studies.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3’-O-Acetyl-5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine involves its interaction with specific molecular targets and pathways. In the context of antiviral activity, it may inhibit viral replication by interfering with the viral RNA or DNA synthesis. In cancer treatment, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzylaminocarbony-3’-O-acetyl-2’-O-methyl-5’-O-DMTr-uridine
- 5-Benzylaminocarbony-3’-O-acetyl-2’-O-methyl-5’-O-(4,4’-dimethoxytrityl)uridine
Uniqueness
3’-O-Acetyl-5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its acetyl, benzylaminocarbonyl, and DMT groups contribute to its stability, solubility, and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C41H41N3O10 |
---|---|
Molecular Weight |
735.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate |
InChI |
InChI=1S/C41H41N3O10/c1-26(45)53-35-34(54-39(36(35)51-4)44-24-33(38(47)43-40(44)48)37(46)42-23-27-11-7-5-8-12-27)25-52-41(28-13-9-6-10-14-28,29-15-19-31(49-2)20-16-29)30-17-21-32(50-3)22-18-30/h5-22,24,34-36,39H,23,25H2,1-4H3,(H,42,46)(H,43,47,48)/t34-,35-,36-,39-/m1/s1 |
InChI Key |
XGZQNQANWBTCKF-LZURGKRNSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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